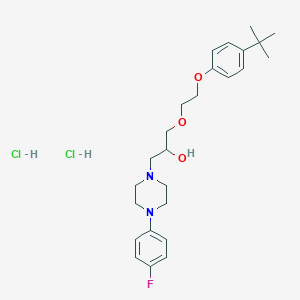

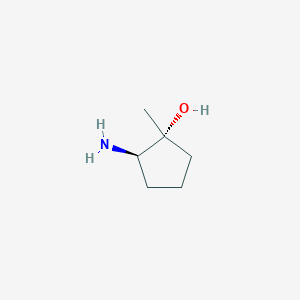

![molecular formula C13H20N4O3S B2563118 N-(2-(2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)-2-氧代乙基)-N-甲基甲磺酰胺 CAS No. 2034507-75-8](/img/structure/B2563118.png)

N-(2-(2-环丙基-6,7-二氢吡唑并[1,5-a]吡嗪-5(4H)-基)-2-氧代乙基)-N-甲基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of pyrazolo[1,5-a]pyrazine, which is a bicyclic compound containing a pyrazole ring fused with a pyrazine ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyrazine ring is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazine core, with additional functional groups attached to it. These include a cyclopropyl group, a carboxamide group, and a methanesulfonamide group .Chemical Reactions Analysis

The chemical reactions of similar pyrazolo[1,5-a]pyrazine derivatives have been studied. For instance, they can undergo reactions like hydrolysis, oxidation, reduction, alkylation, formylation, and nitrosation .科学研究应用

环氧合酶-2 抑制

由 Penning 等人 (1997) 进行的一项研究重点关注合成 1,5-二芳基吡唑衍生物,包括含磺酰胺的化合物,以抑制环氧合酶-2 (COX-2)。这项研究对于理解类似化合物在抑制 COX-2 中的分子相互作用和功效非常重要,这对于开发抗炎和镇痛药物至关重要。

抗菌特性

Azab、Youssef 和 El-Bordany (2013) 对合成含有磺酰胺部分的新型杂环化合物进行了研究,重点关注它们作为抗菌剂的用途 [Azab 等人 (2013)]。这些发现对于开发新的抗菌疗法非常有价值,特别是在抗生素耐药性不断上升的背景下。

碳酸酐酶抑制

Kucukoglu 等人 (2016) 研究了聚甲氧基化-吡唑啉苯磺酰胺对碳酸酐酶同工酶的抑制作用 [Kucukoglu 等人 (2016)]。这项研究与碳酸酐酶活性是影响因素的疾病(例如青光眼或代谢性酸中毒)的治疗应用有关。

复杂的稠合双环吡唑烷

Lebold 和 Kerr (2009) 探索了与本化合物在结构上相似的复杂稠合双环吡唑烷的合成 [Lebold 和 Kerr (2009)]。这项研究有助于了解这些稠合双环结构在药物中的化学行为和潜在应用。

对映选择性合成

Davies 等人 (1996) 重点研究了使用类似化合物对官能化环丙烷进行对映选择性合成 [Davies 等人 (1996)]。此类研究对于在药物开发中开发不对称合成方法至关重要,从而实现更有针对性和更有效的药物。

5-HT7 受体选择性

Canale 等人 (2016) 研究了 N-烷基化芳基磺酰胺对 5-HT7 受体的选择性,这与中枢神经系统疾病治疗的发展相关 [Canale 等人 (2016)]。了解受体选择性对于设计副作用更少且治疗效果更好的药物至关重要。

抗菌和自由基清除活性

Hamada 和 Abdo (2015) 合成了乙酰氧基磺酰胺吡唑衍生物,以评估它们的抗菌和抗氧化活性 [Hamada 和 Abdo (2015)]。这项研究有助于开发具有双重治疗功能的化合物,可能同时提供抗菌和抗氧化益处。

安全和危害

未来方向

作用机制

Target of Action

The primary target of the compound N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .

Mode of Action

N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide acts as a type II HBV Capsid Assembly Modulator (CAM) . It interacts with the HBV capsid and modulates its assembly, thereby inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the HBV life cycle by disrupting the assembly of the HBV capsid . This disruption prevents the formation of new virus particles, thereby inhibiting the spread of the virus within the host .

Pharmacokinetics

The compound N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide exhibits excellent anti-HBV activity, low cytotoxicity, and acceptable oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed and distributed within the body, and it is effective in inhibiting HBV replication .

Result of Action

The molecular and cellular effects of the action of N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide result in the inhibition of HBV replication . This leads to a decrease in the viral load within the host, thereby alleviating the symptoms of HBV infection .

属性

IUPAC Name |

N-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3S/c1-15(21(2,19)20)9-13(18)16-5-6-17-11(8-16)7-12(14-17)10-3-4-10/h7,10H,3-6,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYAOUAQNKXFBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCN2C(=CC(=N2)C3CC3)C1)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

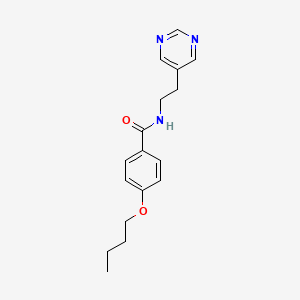

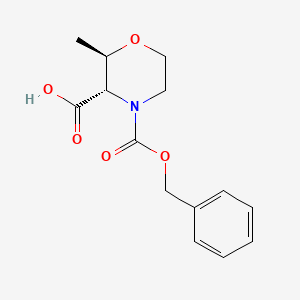

![6-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2563036.png)

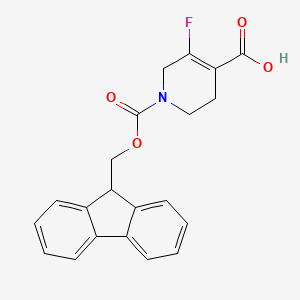

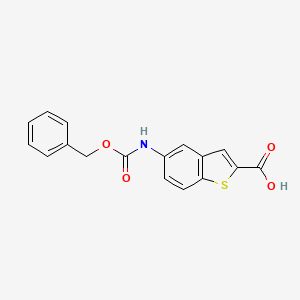

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,6-difluorobenzamide](/img/structure/B2563037.png)

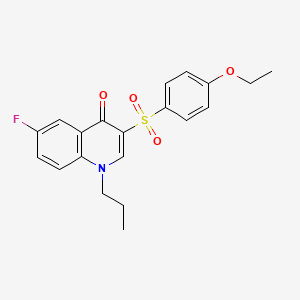

![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2563052.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2563054.png)

![[(3R)-3-Fluoropyrrolidin-1-yl]-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2563056.png)

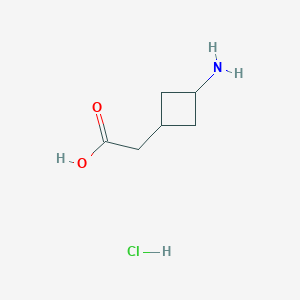

![(Z)-[1-amino-2-(4-chlorobenzenesulfonyl)ethylidene]amino cyclopropanecarboxylate](/img/structure/B2563057.png)